5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one
Description
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one (CAS: 905839-53-4) is a pyridin-2(1H)-one derivative characterized by a 3-ethoxypropyl substituent at the N1 position and an amino group at the C5 position of the pyridinone ring. With a molecular weight of 192.25 g/mol and a purity of ≥95%, it has been explored for applications in medicinal chemistry and organic synthesis due to its structural resemblance to bioactive heteroaromatic scaffolds . Notably, pyridin-2(1H)-ones are prevalent in natural products and pharmaceuticals, often serving as intermediates in drug discovery . However, commercial availability of this compound is currently discontinued across multiple suppliers, limiting its accessibility for further research .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(3-ethoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-7-3-6-12-8-9(11)4-5-10(12)13/h4-5,8H,2-3,6-7,11H2,1H3 |
InChI Key |
ZYIMJBSZVVISCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of Pyridin-2(1H)-one Core
The pyridin-2(1H)-one nucleus can be synthesized via cyclization reactions starting from appropriately substituted precursors such as 2-aminopyridines or pyridine carboxylic acid derivatives. Common methods include:
- Cyclization of 2-aminopyridine derivatives under acidic or basic conditions to yield the lactam structure.
- Use of isatoic anhydrides or anthranilic acid derivatives as intermediates for ring closure, as seen in related heterocyclic syntheses.
The introduction of the amino group at the 5-position of the pyridinone ring is often achieved by:
- Nitration of the pyridinone ring followed by catalytic hydrogenation or chemical reduction to convert the nitro group to an amino group.
- Direct amination via nucleophilic substitution if a suitable leaving group is present at the 5-position.
Literature indicates that modifying the side chain and substituents can influence the reactivity and regioselectivity of amination steps.
N-Alkylation with 3-Ethoxypropyl Group
The N-alkylation step involves attaching the 3-ethoxypropyl substituent to the nitrogen atom of the pyridinone ring. Typical methods include:
- Reaction of the pyridin-2(1H)-one with 3-ethoxypropyl halides (e.g., bromide or chloride) under basic conditions, such as with potassium carbonate or sodium hydride, to promote nucleophilic substitution at nitrogen.
- Use of microwave-assisted heating in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) to enhance reaction rates and yields, as demonstrated in analogous alkylation reactions of related heterocycles.
An example synthetic route based on analogous compounds is as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 5-amino-pyridin-2(1H)-one | Starting from 5-nitro-pyridin-2(1H)-one, catalytic hydrogenation using Pd/C in ethanol | Reduction of nitro to amino group |
| 2. N-Alkylation | 5-Amino-pyridin-2(1H)-one reacted with 3-ethoxypropyl bromide in the presence of K2CO3 in NMP, heated at 100–160 °C (microwave-assisted optional) | Formation of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one |
Optimization of reaction conditions such as solvent choice, base, temperature, and equivalents of reagents is crucial to maximize yield and purity. For instance:
- The preparation of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is efficiently achieved via selective amination followed by N-alkylation.
- Microwave-assisted synthesis in polar aprotic solvents like NMP significantly improves reaction efficiency and yield.
- Careful control of reaction parameters minimizes by-products and maximizes purity.
- The synthetic methodology aligns with strategies used for related heterocyclic compounds, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one and related pyridin-2(1H)-one derivatives:
Key Findings:
Aryl-substituted derivatives (e.g., 5-fluoro-2-methylphenyl) exhibit higher molecular weights and stability due to fluorine’s electron-withdrawing effects, making them suitable for kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis via aldehyde-derived 1,3-enyne acetates (Fig. 4 in ) allows regiospecific formation with yields >70%, comparable to methods for cyclopropylmethyl analogs. However, aryl-substituted derivatives often require multi-step functionalization, increasing complexity .
Commercial and Research Viability: Discontinuation of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one contrasts with the commercial availability of analogs like 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one, which has six active suppliers . This disparity may reflect shifting research priorities toward more bioactive or synthetically flexible scaffolds.
Biological Activity
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article explores its biological activity, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is . The compound features a pyridine ring with an amino group and an ethoxypropyl side chain, which enhances its solubility and biological activity compared to simpler derivatives.
Biological Activity Overview
Research indicates that 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one exhibits a range of biological activities:
- Antibacterial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for drug development targeting bacterial infections.
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
The biological activity of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group in the compound allows for interactions with various enzymes, potentially inhibiting their activity and disrupting cellular pathways critical for bacterial survival and cancer cell proliferation.
- Binding Affinity : Studies utilizing molecular docking techniques have indicated that the compound binds effectively to specific biological targets, enhancing its therapeutic potential.
Anticancer Activity
A study evaluated the anticancer effects of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one on human cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 | 15.4 | Induces apoptosis via caspase activation |
| MCF-7 | 18.7 | Inhibits cell cycle progression at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against these cancer types.
Antibacterial Activity
In another study assessing antibacterial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's effectiveness against common pathogens, indicating its potential as an antibacterial agent.
Q & A
Q. What are the common synthetic routes for 5-amino-1-(3-ethoxypropyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of 5-aminopyridin-2(1H)-one with 3-ethoxypropyl halides under basic conditions (e.g., NaH in DMF) is a common approach. Temperature control (60–80°C) and solvent polarity significantly affect yield, as polar aprotic solvents like DMF enhance nucleophilicity . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl and ethoxypropyl groups). For instance, the ethoxypropyl chain’s methylene protons appear as triplets at δ 3.4–3.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 225.1364 for CHNO) .
- IR Spectroscopy : Stretching frequencies for NH (~3400 cm) and carbonyl (C=O, ~1650 cm) confirm functional groups .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. For biological assays, pre-dissolution in DMSO (10 mM stock) followed by dilution in buffer (pH 6.5–7.4) is recommended to avoid precipitation. Solubility can be enhanced using co-solvents like PEG-400 or cyclodextrins .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or steric effects. For example, pyridinone ring protons may show unexpected splitting due to restricted rotation. Techniques to resolve this include:
- Variable Temperature NMR : Cooling to –40°C slows tautomerism, simplifying spectra .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon interactions to assign overlapping signals .
Q. What strategies optimize catalytic efficiency in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps improves regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
- pH Control : Buffered conditions (e.g., ammonium acetate, pH 6.5) stabilize intermediates during cyclization .
Q. How do electronic effects of substituents (e.g., ethoxypropyl) influence the compound’s reactivity in further derivatization?
- Methodological Answer : The ethoxypropyl group’s electron-donating ether oxygen increases electron density on the pyridinone ring, enhancing electrophilic substitution at the 3-position. For example, nitration with HNO/HSO at 0°C yields 3-nitro derivatives, which can be reduced to 3-amino analogs for drug discovery .
Q. What mechanistic insights explain the compound’s antimicrobial activity in vitro?
- Methodological Answer : Studies suggest the amino group chelates metal ions essential for microbial enzymes (e.g., DNA gyrase). Structure-activity relationship (SAR) assays show that replacing the ethoxypropyl group with shorter alkyl chains reduces activity by 50%, highlighting the importance of lipophilicity in membrane penetration .
Data Contradiction and Resolution
Q. How to address conflicting biological activity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, serum proteins). Standardized protocols include:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC variability .
- Control for Redox Interference : Use antioxidants (e.g., ascorbic acid) to prevent false positives in ROS-mediated assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
